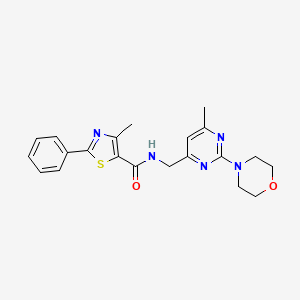![molecular formula C26H28F3N5O4 B2471359 tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate CAS No. 2098969-71-0](/img/structure/B2471359.png)
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a benzyl group, a trifluoromethoxyphenyl group, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl and trifluoromethoxyphenyl groups, and the formation of the triazole ring. Common synthetic routes may involve:
Formation of the Piperazine Ring: Starting from commercially available piperazine, the tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.
Introduction of the Trifluoromethoxyphenyl Group: This group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxyphenyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the triazole ring or the piperazine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced triazole or piperazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or cancer.
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound can be used in the development of new agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and the trifluoromethoxyphenyl group are particularly important for binding interactions, while the piperazine ring can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
- tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the triazole ring and the trifluoromethoxyphenyl group in tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate distinguishes it from similar compounds, which may lack these functional groups.
- Unique Properties: The trifluoromethoxyphenyl group imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity and pharmacokinetic profile.
- Applications: While similar compounds may also be used in medicinal chemistry and materials science, the specific combination of functional groups in this compound makes it particularly suitable for applications requiring high binding affinity and selectivity.
Propiedades
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLTTXIIPQGUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B2471277.png)
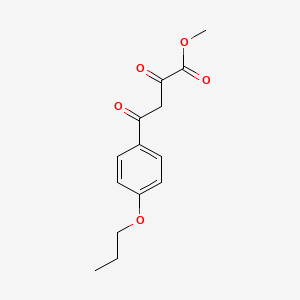
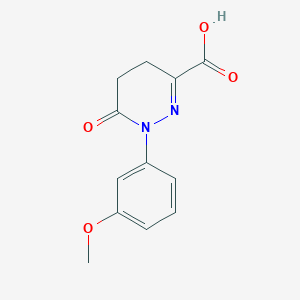
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
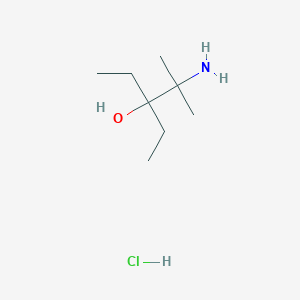
![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)
![8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)
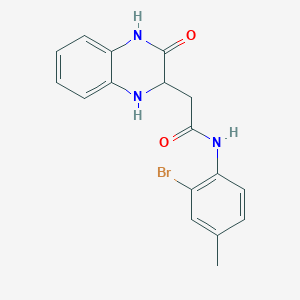
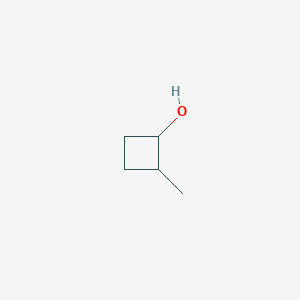
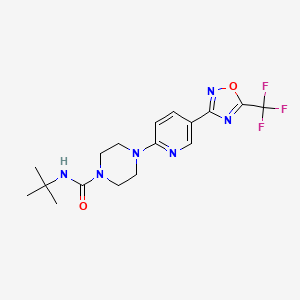
![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)
